2-Methyl-5-sec-butylsalicylic acid
Description
5-Methylsalicylic acid (CAS 89-56-5), also known as 2-hydroxy-5-methylbenzoic acid, is a substituted derivative of salicylic acid with a methyl group (-CH₃) at the 5-position of the aromatic ring. Its molecular formula is C₈H₈O₃, and it has a molecular weight of 152.15 g/mol . This compound is classified as a cresotic acid (2,5-cresotic acid) and is widely used in biochemical research, pharmaceutical development, and industrial synthesis . Safety data indicate that it is a mild irritant to the skin, eyes, and respiratory system .
Properties
CAS No. |
20717-16-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-butan-2-yl-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-7(2)9-6-5-8(3)10(11(9)13)12(14)15/h5-7,13H,4H2,1-3H3,(H,14,15) |
InChI Key |
FGQITUMQTPTWMB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C(=C(C=C1)C)C(=O)O)O |
Canonical SMILES |
CCC(C)C1=C(C(=C(C=C1)C)C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Salicylic Acid Derivatives
Note: pKa values are predicted or inferred from structural analogs.
- Molecular Weight : The introduction of heavier substituents (e.g., iodine in 5-iodosalicylic acid methyl ester) significantly increases molecular weight compared to methyl or methoxy groups .
- Acidity : Sulfosalicylic acid is markedly more acidic due to the electron-withdrawing sulfonic acid (-SO₃H) group, which stabilizes the deprotonated form . Methoxy groups (-OCH₃) are electron-donating, leading to higher pKa values than methyl-substituted analogs .
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